molecular formula C19H32O2 B14676903 Methyl octadeca-2,4,6-trienoate CAS No. 29565-44-4

Methyl octadeca-2,4,6-trienoate

Cat. No.: B14676903
CAS No.: 29565-44-4
M. Wt: 292.5 g/mol
InChI Key: FCNUJOJMMBVSPQ-UHFFFAOYSA-N
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Description

Methyl octadeca-2,4,6-trienoate is a fatty acid methyl ester with the molecular formula C19H32O2 . Researchers can investigate this compound within the broader context of natural product chemistry. For instance, related trienoate esters have been identified as active components in plant essential oils, such as chamomile essential oil, which has been studied for its potential anti-proliferative effects on breast cancer cells through network pharmacology and in vitro assays . These studies suggest that multi-target compounds can modulate key signaling pathways like PI3K-AKT and MAPK . Scientists are exploring the role of such compounds in various biological processes. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

29565-44-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadeca-2,4,6-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-18H,3-12H2,1-2H3

InChI Key

FCNUJOJMMBVSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-2,4,6-trienoate can be synthesized through several methods, including the esterification of octadeca-2,4,6-trienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated esters.

    Substitution: The double bonds in the triene system can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Electrophilic reagents such as halogens and acids.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated methyl octadecanoate.

    Substitution: Halogenated esters.

Scientific Research Applications

Methyl octadeca-2,4,6-trienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of conjugated trienes.

    Biology: Investigated for its role in biological membranes and signaling pathways.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodiesel and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism by which methyl octadeca-2,4,6-trienoate exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated triene system allows the compound to participate in redox reactions, influencing oxidative stress and inflammation pathways. Additionally, it can modulate the activity of enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features of methyl octadeca-9,12,15-trienoate and other octadeca-trienoates, based on group contribution methods for density prediction:

Compound -CH3 -CH2 =CH- -COO-
Methyl octadecanoate (stearate) 2 16 0 1
Methyl cis-9-octadecenoate (oleate) 2 14 2 1
Methyl (9Z,12Z)-octadeca-9,12-dienoate 2 12 4 1
Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate 2 10 6 1

Key Observations :

  • Increasing unsaturation reduces the number of -CH2 groups and increases =CH- groups, influencing physical properties like density and melting point.
  • Methyl octadeca-9,12,15-trienoate, a linolenate derivative, is a major unsaturated fatty acid in plant extracts, constituting up to 32.94% of certain fractions in Rosa beggeriana fruits and leaves .
Methyl Octadeca-9,12,15-Trienoate (Linolenate Isomer)
  • Cytotoxic Activity : Identified as a primary cytotoxic component in Aristolochia foetida extracts, inducing apoptosis in MCF-7 cancer cells via enzyme inhibition and cell cycle disruption .
  • Natural Abundance: Dominates unsaturated fatty acid profiles in plant extracts, e.g., 15.82% in a Rosa beggeriana ethanol extract .
Methyl Deca-2,4,6-Trienoate
  • Applications : Used as an intermediate in glyphosate synthesis, enhancing herbicide production efficiency .
  • Physicochemical Properties :
    • Boiling point: 199–200°C
    • Density: 0.904 g/cm³
    • Refractive index: 1.474
  • Biological Role : Acts as a sex pheromone in Thyanta pallidovirens stink bugs, demonstrating ecological significance .

Comparative Occurrence in Natural Sources

Compound Source Abundance (%)
Methyl octadeca-9,12,15-trienoate Rosa beggeriana fruits/leaves 32.94
Methyl octadeca-9,12-dienoate Rosa beggeriana 13.16
Methyl deca-2,4,6-trienoate Synthetic/industrial sources N/A

Structural Isomerism and Positional Effects

  • Double Bond Position: The 9,12,15-trienoate isomer (omega-3) is more prevalent in nature than hypothetical 2,4,6 isomers, likely due to biosynthetic pathways favoring omega-3/6 positioning .
  • Shorter-Chain Analogs: Methyl deca-2,4,6-trienoate (10 carbons) and dodeca-2,4,6-trienoate (12 carbons) exhibit distinct applications, such as pheromone activity or synthetic intermediates, contrasting with the lipid roles of longer-chain trienoates .

Q & A

Q. How can isotopic labeling track this compound metabolism in plant-insect systems?

  • Methodology : Synthesize ¹³C-labeled analogs via esterification with ¹³C-methanol. Use LC-MS/MS to trace incorporation into insect cuticular hydrocarbons or plant defense metabolites, enabling kinetic studies .

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